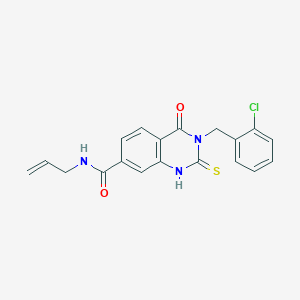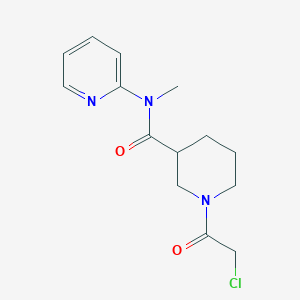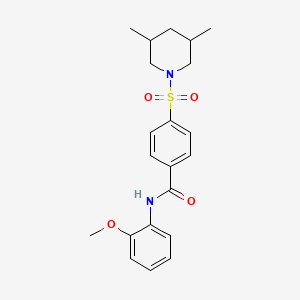![molecular formula C7H14ClNO2S B2405589 1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride CAS No. 2567495-11-6](/img/structure/B2405589.png)
1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride is a chemical compound with the molecular formula C7H13NO2S·HCl. It is known for its unique spirocyclic structure, which includes a sulfur atom and an azaspiro ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process that includes the formation of the spirocyclic ring system and the introduction of the sulfur and nitrogen atoms. Common starting materials include cyclic ketones and amines, which undergo cyclization reactions to form the spirocyclic core.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained. Catalysts and solvents may also be used to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.
Chemical Reactions Analysis
1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide, often using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Comparison with Similar Compounds
1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride can be compared to other similar compounds, such as:
7-oxa-1lambda6-thia-2-azaspiro[3.5]nonane-1,1-dione: This compound has a similar spirocyclic structure but includes an oxygen atom in place of the nitrogen atom.
1-thia-7-azaspiro[3.5]nonane-1,1-dioxide: This compound lacks the hydrochloride group but shares the same core structure.
1lambda6-thia-7-azaspiro[3.5]nonane-1,1-dione: This compound is closely related but differs in the oxidation state of the sulfur atom.
The uniqueness of 1lambda6-Thia-7-azaspiro[3
Properties
IUPAC Name |
1λ6-thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)6-3-7(11)1-4-8-5-2-7;/h8H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYYFFDMKXEPOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCS2(=O)=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((2,5-dimethylbenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2405506.png)
![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate](/img/structure/B2405508.png)


![3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride](/img/structure/B2405511.png)

![1-methyl-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/new.no-structure.jpg)
![Methyl 2-amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2405519.png)
![N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide](/img/structure/B2405520.png)

![[3-(2-Methoxyethoxy)phenyl]methanol](/img/structure/B2405525.png)



